(2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylcarbamoyl)butanoic acid
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Overview
Description
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylcarbamoyl)butanoic acid is a complex organic compound that features a combination of an aniline group, a tert-butoxycarbonyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylcarbamoyl)butanoic acid typically involves the following steps:
Protection of the amine group: The aniline group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the pentanoic acid backbone: The protected aniline is then reacted with a suitable precursor to form the pentanoic acid backbone. This step often involves the use of reagents such as diethyl malonate or similar compounds.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylcarbamoyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylcarbamoyl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylcarbamoyl)butanoic acid involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pentanoic acid backbone allows for proper orientation and binding within the target site.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(phenylcarbamoyl)butanoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
This compound ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid.
Uniqueness
The presence of the tert-butoxycarbonyl group in this compound provides unique steric hindrance and protection during synthesis, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2S)-5-anilino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(20)21)9-10-13(19)17-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSCLYRQGXNUQN-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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